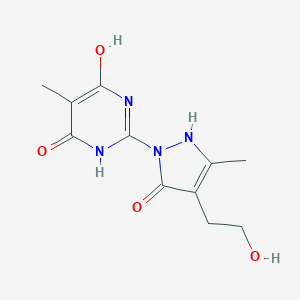![molecular formula C17H17FN2O2S2 B276190 Ethyl 3-{[(cyclopropylamino)carbothioyl]amino}-5-(4-fluorophenyl)-2-thiophenecarboxylate](/img/structure/B276190.png)
Ethyl 3-{[(cyclopropylamino)carbothioyl]amino}-5-(4-fluorophenyl)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[(cyclopropylamino)carbothioyl]amino}-5-(4-fluorophenyl)-2-thiophenecarboxylate, commonly known as ECT, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. ECT is a thiophene-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ECT is not fully understood. However, studies have shown that ECT inhibits the activity of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases. By inhibiting HDAC activity, ECT may be able to regulate gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ECT has various biochemical and physiological effects. ECT has been shown to induce cell cycle arrest and apoptosis in cancer cells. ECT has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, ECT has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
ECT has several advantages for lab experiments. ECT is relatively easy to synthesize and can be obtained in high yields. ECT is also stable under normal laboratory conditions. However, ECT has some limitations for lab experiments. ECT is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, ECT has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of ECT. One area of research is the development of more efficient synthesis methods for ECT. Another area of research is the study of the pharmacokinetics and pharmacodynamics of ECT in vivo. Additionally, further studies are needed to determine the safety and efficacy of ECT in humans. Finally, the potential use of ECT as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be explored.
Conclusion:
ECT is a promising compound that has potential therapeutic applications in various fields of science. ECT has been shown to have anti-tumor activity, anti-inflammatory effects, and neuroprotective effects. While ECT has some limitations for lab experiments, its advantages make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of ECT and its potential therapeutic applications.
Synthesis Methods
ECT can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with ethyl 3-aminocarbothioate to form ethyl 3-{[(4-fluorophenyl)carbonyl]amino}-2-thiophenecarboxylate. The final step involves the reaction of the intermediate compound with cyclopropylamine to form ECT.
Scientific Research Applications
ECT has been studied for its potential therapeutic applications in various fields of science. One of the most promising applications of ECT is in the treatment of cancer. Studies have shown that ECT has anti-tumor activity and can inhibit the growth of cancer cells. ECT has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.
properties
Product Name |
Ethyl 3-{[(cyclopropylamino)carbothioyl]amino}-5-(4-fluorophenyl)-2-thiophenecarboxylate |
|---|---|
Molecular Formula |
C17H17FN2O2S2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
ethyl 3-(cyclopropylcarbamothioylamino)-5-(4-fluorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C17H17FN2O2S2/c1-2-22-16(21)15-13(20-17(23)19-12-7-8-12)9-14(24-15)10-3-5-11(18)6-4-10/h3-6,9,12H,2,7-8H2,1H3,(H2,19,20,23) |
InChI Key |
CILGQZQCMGHSHS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)NC(=S)NC3CC3 |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)NC(=S)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276109.png)
![ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276110.png)
![ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276111.png)


![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)

![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)